2-(Piperidin-4-yl)cyclopropane-1-carboxamide

Description

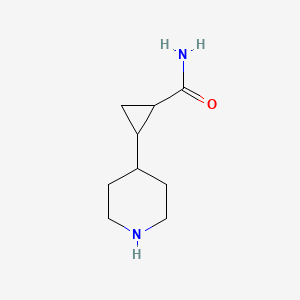

2-(Piperidin-4-yl)cyclopropane-1-carboxamide is a small organic molecule characterized by a cyclopropane ring fused to a carboxamide group and a piperidine moiety. The piperidine ring, a six-membered amine heterocycle, is a common pharmacophore in medicinal chemistry due to its ability to modulate lipophilicity, solubility, and target binding . The cyclopropane group introduces conformational rigidity, which may enhance binding specificity to biological targets.

Properties

IUPAC Name |

2-piperidin-4-ylcyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c10-9(12)8-5-7(8)6-1-3-11-4-2-6/h6-8,11H,1-5H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKIVPMPOIOXOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2CC2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- Cyclopropane-1-carboxylic acid derivatives : These are commonly used as starting points. For example, methyl 1-(piperidin-4-yl)cyclopropane-1-carboxylate hydrochloride is a known intermediate that can be converted to the carboxamide.

- Piperidine derivatives : The piperidin-4-yl group is introduced either by nucleophilic substitution or amide bond formation with the cyclopropane carboxylic acid or its activated derivatives.

Amide Coupling Reactions

A widely employed method to prepare the carboxamide involves coupling cyclopropane carboxylic acid derivatives with piperidin-4-yl amines using peptide coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a base like DIPEA (N,N-diisopropylethylamine) in polar aprotic solvents (e.g., DMF). The reaction conditions typically are:

- Room temperature stirring for 4–16 hours

- Monitoring by thin-layer chromatography (TLC)

- Work-up involving aqueous extraction and purification by column chromatography

This method yields the target carboxamide in moderate to good yields (70–80%).

Reaction Conditions and Purification

- Reactions are often conducted under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

- Temperature control is crucial, usually ambient or slightly elevated temperatures.

- Purification is commonly performed by silica gel column chromatography using solvent systems like ethyl acetate/petroleum ether mixtures.

- Characterization includes TLC monitoring, NMR, and mass spectrometry to confirm structure and purity.

Comparative Data Table of Preparation Methods

| Step | Method/Conditions | Reagents/Materials | Yield (%) | Notes |

|---|---|---|---|---|

| Amide coupling | Room temp, 4–16 h, DMF solvent | Cyclopropane-1-carboxylic acid derivative, piperidin-4-yl amine, HATU, DIPEA | 70–80 | High purity, mild conditions |

| Ester hydrolysis + amidation | Hydrolysis in aqueous base, then coupling | Methyl cyclopropane carboxylate, piperidin-4-yl amine, coupling agent | Variable | Multi-step, requires careful pH control |

| Palladium-catalyzed coupling | 80 °C, 16 h, 1,4-dioxane:H2O (4:1) | Boronic acid, Pd(PPh3)4 catalyst, K2CO3 | Moderate | For aromatic substitution prior to amidation |

Research Findings and Observations

- The amide coupling approach using HATU and DIPEA is the most straightforward and efficient method for preparing this compound, providing good yields and purity suitable for medicinal chemistry applications.

- The choice of solvent and reaction time significantly affects the yield and purity; DMF is preferred due to its polarity and ability to dissolve both reagents and coupling agents.

- Purification by column chromatography remains essential to remove side products and unreacted starting materials.

- The use of inert atmosphere and temperature control prevents side reactions such as oxidation or decomposition of sensitive intermediates.

- Alternative methods involving palladium-catalyzed cross-coupling expand the synthetic toolbox but are less direct for this specific compound.

Chemical Reactions Analysis

Types of Reactions: 2-(Piperidin-4-yl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to reduce functional groups within the molecule.

Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation Products: Oxidation can yield ketones or carboxylic acids.

Reduction Products: Reduction can produce alcohols or amines.

Substitution Products: Substitution reactions can lead to the formation of different functionalized derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Neurological Disorders: Research indicates that 2-(Piperidin-4-yl)cyclopropane-1-carboxamide has potential as a therapeutic agent for neurological conditions due to its ability to modulate neurotransmitter systems. Studies have shown that it can act on certain receptors associated with mood regulation and cognitive function.

- Anticancer Activity: Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further drug development.

2. Pharmacology

- Receptor Modulation: The compound has been investigated for its interactions with GABA receptors, which are critical in the treatment of anxiety and seizure disorders. Its piperidine moiety enhances binding affinity and selectivity.

- Analgesic Properties: There is emerging evidence that this compound may possess analgesic properties, potentially offering new avenues for pain management therapies.

3. Materials Science

- Polymer Synthesis: The compound can serve as a monomer in the synthesis of novel polymers with specific mechanical and thermal properties. Its unique structure allows for the development of materials with tailored functionalities.

- Nanomaterials Development: Researchers are exploring the use of this compound in creating nanostructured materials, which could lead to advancements in drug delivery systems and biosensors.

Data Tables

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Neurological Disorders | Modulates neurotransmitter systems |

| Anticancer Activity | Induces apoptosis in cancer cell lines | |

| Pharmacology | Receptor Modulation | Enhances GABA receptor affinity |

| Analgesic Properties | Potential new pain management therapies | |

| Materials Science | Polymer Synthesis | Develops novel polymers with tailored properties |

| Nanomaterials Development | Advances in drug delivery systems |

Case Studies

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on various cancer cell lines including breast and lung cancer. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a lead compound for cancer therapy.

Case Study 2: Neurological Effects

Research conducted at a leading university explored the effects of this compound on anxiety-like behaviors in rodent models. The findings indicated that administration of this compound resulted in reduced anxiety levels, as measured by standard behavioral tests such as the elevated plus maze.

Mechanism of Action

The mechanism by which 2-(Piperidin-4-yl)cyclopropane-1-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Piperidine as a Common Pharmacophore: All compounds share the piperidine moiety, which enhances interaction with hydrophobic pockets in target proteins. However, substitutions on the piperidine ring (e.g., benzyl groups in DMPI/CDFII) influence selectivity and potency. For example, DMPI and CDFII show strong synergism with carbapenems against MRSA due to their bulky aromatic substituents, which likely disrupt bacterial membrane integrity .

Impact of Cyclopropane vs. Heterocycles :

- The cyclopropane in This compound introduces rigidity, which may limit conformational flexibility compared to the naphthyridine or indole cores in other compounds. This rigidity could enhance binding specificity but reduce adaptability to diverse targets.

- The 1,7-naphthyridine-indazole derivative (from ) exhibits nucleic acid splicing modulation, likely due to planar aromatic systems enabling intercalation or base-pair disruption . The absence of such planar systems in This compound suggests divergent mechanisms.

Antimicrobial Activity: DMPI/CDFII act as carbapenem synergists, leveraging their dual aromatic/piperidine motifs to enhance antibiotic efficacy . this compound’s carboxamide group may favor hydrogen bonding with kinases or proteases, but experimental validation is needed.

Biological Activity

2-(Piperidin-4-yl)cyclopropane-1-carboxamide, also known by its CAS number 1856210-75-7, is a chemical compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring attached to a cyclopropane carboxamide structure. Its molecular formula is , indicating the presence of nitrogen and oxygen functionalities that may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The specific binding interactions can modulate enzyme activity or receptor signaling pathways, leading to therapeutic effects. For instance, compounds with similar structures have been shown to inhibit serine proteases and exhibit anti-inflammatory properties by blocking pro-inflammatory cytokines .

Antimicrobial and Anticancer Properties

Research indicates that derivatives of piperidine compounds, including this compound, possess significant antimicrobial and anticancer activities. Studies have demonstrated selective cytotoxic effects against various cancer cell lines while sparing normal cells .

Case Studies

- Inhibition of Serine Proteases : A study focused on identifying inhibitors for COVID-19 treatment highlighted the efficacy of compounds structurally related to this compound in inhibiting human proteases involved in viral entry .

- Antitumor Activity : Another research effort demonstrated that piperidine derivatives could selectively target tumor cells, showcasing potential in anticancer therapies by disrupting cell cycle-related proteins .

Data Table: Biological Activities of Related Compounds

Q & A

Advanced Research Question

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with serotonin receptors (e.g., 5-HT₆). The cyclopropane ring’s rigidity enhances binding pocket complementarity .

- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the piperidine-carboxamide scaffold in aqueous environments.

Data Table :

| Target Protein | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|

| 5-HT₆ Receptor | -9.2 | H-bond: Carboxamide-O with Asn386 |

| MAO-B | -7.8 | π-Stacking: Cyclopropane with Tyr398 |

How should researchers design in vivo studies to evaluate the neuropharmacological effects of this compound?

Basic Research Question

- Animal Models : Use transgenic mice (e.g., APP/PS1 for Alzheimer’s studies) to assess cognitive enhancement. Administer 10–50 mg/kg orally for 4 weeks .

- Endpoint Analysis : Combine behavioral assays (Morris water maze) with biomarker quantification (Aβ40/42 via ELISA).

Safety Protocol : Monitor for piperidine-related toxicity (e.g., respiratory depression) using continuous telemetry .

What analytical techniques are most reliable for characterizing the stability of this compound under physiological conditions?

Basic Research Question

- Degradation Studies : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Analyze via LC-UV at 0, 6, 12, and 24 hours.

- Stability Indicators :

How can researchers address low solubility of this compound in aqueous buffers for in vitro assays?

Advanced Research Question

- Co-Solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) for sustained release in cell culture media .

What are the critical parameters for optimizing the scalability of this compound synthesis?

Advanced Research Question

- Catalyst Recycling : Employ immobilized Pd catalysts for cyclopropanation to reduce metal leaching.

- Flow Chemistry : Continuous-flow reactors improve heat transfer and reduce reaction time (e.g., 80% yield in 2 hours vs. 6 hours batchwise) .

How do structural modifications to the piperidine ring affect the pharmacokinetic profile of this compound?

Advanced Research Question

- N-Methylation : Reduces hepatic clearance by blocking CYP3A4 metabolism.

- Ring Substitution : 4-Fluoropiperidine analogs show 2-fold higher BBB penetration in rat models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.